Product packaging for 11-Fluoro-4-methylundecanoic acid(Cat. No.:CAS No. 2839-41-0)

11-Fluoro-4-methylundecanoic acid

Cat. No.: B13420729
CAS No.: 2839-41-0
M. Wt: 218.31 g/mol
InChI Key: LBFWXJKWNYVMFE-UHFFFAOYSA-N
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Description

Contemporary Significance of Fluorinated Organic Compounds in Biochemical Probes

The introduction of fluorine into organic molecules can dramatically alter their properties, a fact that has been extensively leveraged in medicinal chemistry and materials science. researchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and unique binding affinities, making them valuable as therapeutic agents and biochemical probes. researchgate.netmdpi.com The high polarity of the carbon-fluorine bond, coupled with its stability, can influence molecular conformations and interactions with biological targets. mdpi.com

In the realm of biochemical probes, fluorinated molecules are instrumental. nih.gov Their unique spectroscopic signatures, particularly in ¹⁹F NMR, allow for sensitive and selective detection in complex biological environments. Fluorescent molecular probes, in particular, are powerful tools for cell imaging and studying intracellular processes at the subcellular level. nih.gov The development of these probes has been crucial for understanding the localization and dynamics of various organelles and biomolecules. nih.gov

Research Landscape of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by one or more alkyl branches along their hydrocarbon chain. nih.gov They are major components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and function. lipotype.com The most common types of BCFAs are the iso and anteiso forms, which have a methyl group on the penultimate or antepenultimate carbon, respectively. nih.gov

In recent years, there has been a growing interest in the role of BCFAs in mammalian systems. nih.gov They are found in various tissues and are particularly abundant in dairy products. nih.gov Research suggests that BCFAs may have a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. nih.govresearchgate.net The structural variations among BCFAs, such as the position and number of branches, can lead to different biological functions. nih.gov

Rationale for Advanced Investigation of 11-Fluoro-4-methylundecanoic acid as a Model Compound

The compound this compound represents a unique convergence of the structural motifs of both fluorinated and branched-chain fatty acids. This novel structure presents a compelling case for its investigation as a model compound for several reasons:

Probing Lipid Metabolism: The terminal fluorine atom can serve as a sensitive ¹⁹F NMR reporter to trace the metabolic fate of the fatty acid in vitro and in vivo. This allows for detailed studies of its uptake, transport, and incorporation into complex lipids without the need for radioactive labeling.

Investigating the Influence of Branching: The methyl branch at the 4-position provides a valuable opportunity to study how this structural feature influences the metabolic pathways of fatty acids. Comparing its metabolism to that of its straight-chain fluorinated counterpart can elucidate the role of branching in enzyme recognition and processing.

Development of Novel Biochemical Tools: As a dually modified fatty acid, this compound has the potential to be a versatile tool for studying a wide range of biological processes related to lipid metabolism and membrane biology.

Given the combined potential of its fluorinated and branched-chain features, a thorough investigation into the synthesis, properties, and biological behavior of this compound is highly warranted.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its application in biological research. While experimental data for this specific compound is limited, predictions based on its structure can provide valuable insights.

PropertyValueSource
Molecular Formula C₁₂H₂₃FO₂PubChem uni.lu
Molecular Weight 218.31 g/mol PubChem uni.lu
Monoisotopic Mass 218.16821 DaPubChem uni.lu
XlogP (predicted) 4.1PubChem uni.lu

This table is interactive. Click on the headers to sort the data.

The predicted XlogP value suggests that this compound is a lipophilic molecule, a characteristic typical of fatty acids that facilitates their incorporation into cell membranes and lipid droplets.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process, drawing upon established methods in organic chemistry for the introduction of both the fluorine atom and the methyl branch. A plausible synthetic route could involve the following key transformations:

Chain Elongation and Branching: Starting from a shorter-chain precursor, a methyl branch could be introduced at the C4 position using standard alkylation methodologies.

Terminal Fluorination: The terminal fluorine atom could be introduced via nucleophilic substitution using a fluoride (B91410) source on a suitable precursor with a leaving group at the C11 position.

Carboxylic Acid Formation: The final step would involve the conversion of a terminal functional group to a carboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23FO2 B13420729 11-Fluoro-4-methylundecanoic acid CAS No. 2839-41-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2839-41-0

Molecular Formula

C12H23FO2

Molecular Weight

218.31 g/mol

IUPAC Name

11-fluoro-4-methylundecanoic acid

InChI

InChI=1S/C12H23FO2/c1-11(8-9-12(14)15)7-5-3-2-4-6-10-13/h11H,2-10H2,1H3,(H,14,15)

InChI Key

LBFWXJKWNYVMFE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCF)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 11 Fluoro 4 Methylundecanoic Acid

Strategic Approaches for Fluorine Incorporation into Fatty Acid Chains

The introduction of fluorine into an aliphatic chain can be accomplished through several methods, broadly categorized as nucleophilic and electrophilic fluorination. The choice of strategy is often dictated by the nature of the substrate and the desired position of the fluorine atom.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This method is particularly well-suited for introducing fluorine at the terminal (ω) position of a fatty acid chain. A common approach involves the conversion of a terminal alcohol to a good leaving group, such as a tosylate or mesylate, followed by substitution with a fluoride salt. acsgcipr.org

Key reagents for nucleophilic fluorination include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion. alfa-chemistry.com Phase-transfer catalysts, such as crown ethers or tetraalkylammonium salts, can also be employed to facilitate the reaction. acsgcipr.org Another effective reagent is tetrabutylammonium fluoride (TBAF), which is soluble in organic solvents and serves as a readily available source of fluoride ions. acsgcipr.orgalfa-chemistry.com

Reagent/SystemSubstrate TypeTypical ConditionsAdvantages
KF or CsFAlkyl halides, tosylates, mesylatesPolar aprotic solvent (e.g., DMF, DMSO), elevated temperatureCost-effective, readily available
TBAFAlkyl halides, tosylates, mesylatesAnhydrous organic solvent (e.g., THF, acetonitrile), room temperature or belowHigh reactivity, good solubility in organic solvents
DAST/Deoxo-FluorAlcohols, aldehydes, ketonesAprotic solvent (e.g., CH2Cl2), low temperatureMild conditions for deoxyfluorination

Data derived from multiple sources discussing nucleophilic fluorination reagents and conditions. acsgcipr.orgalfa-chemistry.com

For the synthesis of 11-fluoro-4-methylundecanoic acid, a precursor such as methyl 11-hydroxy-4-methylundecanoate could be synthesized and the terminal hydroxyl group converted to a leaving group for subsequent nucleophilic fluorination.

Electrophilic Fluorination Techniques

Electrophilic fluorination reagents deliver a formal "F+" equivalent to a nucleophilic carbon center. These reagents are particularly useful for the fluorination of enolates or enol ethers. While less common for terminal fluorination of long-chain fatty acids, they are invaluable for creating fluorinated stereocenters within a carbon backbone.

Prominent electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.gov These reagents are known for their relative stability and ease of handling compared to elemental fluorine. Asymmetric electrophilic fluorination can be achieved using chiral catalysts, such as cinchona alkaloids or metal complexes with chiral ligands, to induce enantioselectivity. nih.gov

ReagentSubstrate TypeCatalyst/ConditionsKey Features
NFSIEnolates, silyl enol ethersOrganocatalysts (e.g., cinchona alkaloids), transition metal catalystsHigh reactivity, broad substrate scope
Selectfluor®Enolates, silyl enol ethersOften used with a Lewis acid or base catalystCrystalline solid, easier to handle than gaseous F2

Information compiled from reviews on electrophilic fluorination methods. nih.gov

Stereoselective Synthesis of Branched Fatty Acids with Fluorine Substituents

The presence of a methyl group at the C-4 position of this compound introduces a chiral center. The stereoselective synthesis of such branched-chain fatty acids is a well-established field, often relying on the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries and Asymmetric Catalysis in Methyl Branch Introduction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. nih.gov For instance, an N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide (e.g., methyl iodide) from a sterically less hindered face, leading to high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired chiral carboxylic acid.

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-branched carboxylic acids. wikipedia.org The corresponding amide undergoes diastereoselective alkylation in a similar fashion to the Evans' auxiliary.

Chiral AuxiliaryKey FeaturesTypical Reaction
Evans' OxazolidinonesHigh diastereoselectivity in alkylation reactions, reliable and predictable stereochemical outcomes.Asymmetric alkylation of N-acyl imides.
PseudoephedrineForms crystalline derivatives, allows for easy purification of diastereomers.Asymmetric alkylation of pseudoephedrine amides.
SAMP/RAMPUsed for asymmetric α-alkylation of aldehydes and ketones.Formation of chiral hydrazones followed by alkylation.

This table summarizes common chiral auxiliaries and their applications in asymmetric synthesis. wikipedia.org

Asymmetric catalysis offers an alternative to the use of stoichiometric chiral auxiliaries. Metal complexes with chiral ligands can catalyze the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated esters, which can be a powerful strategy for introducing the methyl group at the C-4 position.

Control of Stereochemistry at Fluorine-Bearing Carbons

While the target molecule, this compound, has fluorine at a non-stereogenic center, it is important to note the advancements in controlling stereochemistry at fluorine-bearing carbons for the synthesis of other complex fluorinated molecules. rsc.org Asymmetric fluorination reactions, often employing chiral catalysts in conjunction with electrophilic fluorinating agents, have become a powerful tool for creating chiral C-F bonds. nih.govrsc.org Organocatalysis, using chiral amines or phase-transfer catalysts, has also emerged as a successful strategy for enantioselective fluorination. nih.gov

Key Reaction Pathways in the Preparation of this compound

A plausible synthetic route to this compound would likely involve a convergent approach, where the chiral methyl-branched fragment and the terminally fluorinated chain are synthesized separately and then coupled.

One potential pathway could begin with the asymmetric methylation of a suitable dicarboxylic acid monoester derivative using a chiral auxiliary to establish the stereocenter at C-4. The resulting chiral intermediate could then be elaborated. A separate synthetic sequence would focus on preparing a terminally fluorinated C7 fragment. This could be achieved by starting with a commercially available 7-carbon diol, monoprotecting one end, converting the other to a leaving group, and performing a nucleophilic fluorination. The two fragments could then be joined via a coupling reaction, such as a cuprate addition or a Grignard reaction, followed by oxidation state manipulations to afford the final carboxylic acid.

An alternative linear approach might involve the following key steps:

Asymmetric Conjugate Addition: Enantioselective addition of a methyl organocuprate to an α,β-unsaturated ester, such as methyl undec-2-enoate, in the presence of a chiral ligand to set the C-4 stereocenter.

Chain Elaboration and Functional Group Interconversion: Manipulation of the resulting ester to introduce a terminal leaving group.

Nucleophilic Fluorination: Displacement of the terminal leaving group with fluoride to install the fluorine atom at the C-11 position.

Hydrolysis: Saponification of the ester to yield the final carboxylic acid.

The successful synthesis of this compound hinges on the careful selection of reagents and reaction conditions to ensure high yields and stereochemical fidelity throughout the synthetic sequence.

Precursor Selection and Initial Functionalization (e.g., Undecenoic Acid Derivatives)

The choice of starting material is critical for an efficient synthesis. A derivative of undecenoic acid can serve as a viable precursor, as it provides a long carbon chain that can be functionalized. researchgate.netpharmacyjournal.in For instance, 10-undecenoic acid is a readily available starting material. researchgate.net The initial functionalization would involve the strategic placement of the methyl group at the C-4 position.

A plausible approach begins with the protection of the carboxylic acid group of a shorter chain carboxylic acid, for example, as a methyl ester. This is followed by the reduction of the ester to a primary alcohol. The resulting alcohol can then be converted to an alkyl halide, such as a bromide, which can be used to form a Grignard reagent. This Grignard reagent can then be reacted with a suitable epoxide to introduce the methyl branch at the desired position.

Alternatively, a building block approach can be employed, starting with a smaller, functionalized molecule that already contains the methyl branch. This fragment can then be elongated to the required chain length.

Carbon Chain Elongation Strategies (e.g., Grignard Reactions, Wittig Reactions)

Carbon chain elongation is a crucial phase in the synthesis of this compound. Grignard reactions and Wittig reactions are powerful tools for forming carbon-carbon bonds. organicchemistrytutor.comchemistrysteps.comyoutube.commnstate.edustudy.comlibretexts.org

Grignard Reactions:

A Grignard reagent, prepared from an appropriate alkyl halide, can be reacted with an epoxide to extend the carbon chain and introduce a hydroxyl group. organicchemistrytutor.comchemistrysteps.comyoutube.comstudy.comlibretexts.org For the synthesis of this compound, a Grignard reagent containing the initial part of the carbon chain with the methyl group can be reacted with a terminal epoxide. This reaction typically proceeds via an SN2 mechanism, with the nucleophilic carbon of the Grignard reagent attacking the less substituted carbon of the epoxide ring. organicchemistrytutor.comstudy.com

Wittig Reactions:

The Wittig reaction provides a versatile method for forming a carbon-carbon double bond by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. mnstate.eduwikipedia.orglumenlearning.comorganic-chemistry.org This double bond can then be subsequently reduced to a single bond through catalytic hydrogenation. commonorganicchemistry.commasterorganicchemistry.comfiveable.meopenstax.orglibretexts.org For the synthesis of our target molecule, a Wittig reaction could be employed to connect two smaller carbon fragments, one of which would contain the methyl branch. The resulting alkene is then reduced, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield the saturated alkyl chain. commonorganicchemistry.commasterorganicchemistry.comfiveable.meopenstax.orglibretexts.org

A possible synthetic sequence is outlined in the table below:

StepReactantsReagentsProductReaction Type
11,8-Octanediol1. NaH, 2. Benzyl bromide8-(Benzyloxy)octan-1-olWilliamson ether synthesis
28-(Benzyloxy)octan-1-olPyridinium chlorochromate (PCC)8-(Benzyloxy)octanalOxidation
3Methyltriphenylphosphonium bromiden-ButyllithiumMethylenetriphenylphosphoraneYlide formation
48-(Benzyloxy)octanal, Methylenetriphenylphosphorane-9-(Benzyloxy)-1-noneneWittig reaction
59-(Benzyloxy)-1-nonene1. 9-BBN, 2. H₂O₂, NaOH9-(Benzyloxy)nonan-1-olHydroboration-oxidation
69-(Benzyloxy)nonan-1-olMethanesulfonyl chloride, Triethylamine9-(Benzyloxy)nonyl methanesulfonateMesylation
79-(Benzyloxy)nonyl methanesulfonatePotassium fluoride (KF), Crown ether1-(Benzyloxy)-9-fluorononaneNucleophilic fluorination
81-(Benzyloxy)-9-fluoronaneH₂, Pd/C9-Fluorononan-1-olHydrogenolysis
99-Fluorononan-1-olPyridinium chlorochromate (PCC)9-FluorononanalOxidation
102-BromopropaneMg, Diethyl etherIsopropylmagnesium bromideGrignard reagent formation
119-Fluorononanal, Isopropylmagnesium bromide1. Diethyl ether, 2. H₃O⁺11-Fluoro-4-methylundecan-3-olGrignard reaction
1211-Fluoro-4-methylundecan-3-olJones reagent (CrO₃, H₂SO₄, acetone)11-Fluoro-4-methylundecan-3-oneOxidation
1311-Fluoro-4-methylundecan-3-one1. LiAlH₄, 2. H₃O⁺11-Fluoro-4-methylundecan-3-olReduction
1411-Fluoro-4-methylundecan-3-olThionyl chloride3-Chloro-11-fluoro-4-methylundecaneChlorination
153-Chloro-11-fluoro-4-methylundecane1. Mg, Diethyl ether, 2. CO₂, 3. H₃O⁺This compoundCarboxylation

This represents a plausible, albeit lengthy, synthetic route. In practice, optimizations would be sought to reduce the number of steps.

Carboxylic Acid Functionalization Techniques (e.g., Oxidation of Alcohols, Hydrolysis)

The final step in the synthesis is the introduction of the carboxylic acid group. This is typically achieved through the oxidation of a primary alcohol or the hydrolysis of a nitrile.

Oxidation of Primary Alcohols:

A common and effective method for converting a primary alcohol to a carboxylic acid is through oxidation. organicchemistrytutor.comyoutube.comyoutube.com Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), often referred to as the Jones reagent, can be used for this transformation. youtube.com Milder oxidizing agents like pyridinium chlorochromate (PCC) can also be used, sometimes in a two-step process where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. organicchemistrytutor.comthieme-connect.comorganic-chemistry.org

Hydrolysis of Nitriles:

An alternative route to the carboxylic acid is through the hydrolysis of a nitrile (-C≡N). The nitrile can be introduced at the end of the carbon chain via a nucleophilic substitution reaction of an alkyl halide with a cyanide salt. The nitrile is then hydrolyzed under either acidic or basic conditions to yield the carboxylic acid.

Analytical Verification and Characterization Protocols in Synthetic Research

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.netosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. The spectrum of this compound would show characteristic signals for the methyl protons, the methylene (B1212753) protons along the chain, and the methine proton at the chiral center (C-4). The terminal methylene group adjacent to the fluorine atom would exhibit a characteristic splitting pattern due to coupling with the fluorine atom.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The carbon atom bonded to the fluorine will show a large coupling constant (¹JC-F), which is a definitive indicator of the C-F bond.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. nih.govresearchgate.net It provides a direct method to confirm the presence of fluorine and to probe its local electronic environment. The chemical shift of the fluorine signal would be characteristic of a primary fluoroalkane.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture before they are analyzed by the mass spectrometer. It is useful for assessing the purity of the synthesized compound. researchgate.net The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of HF or the cleavage of the carbon chain at the methyl branch.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure and purity.

Biochemical Investigations and Mechanistic Probe Applications of 11 Fluoro 4 Methylundecanoic Acid

Enzymatic Interactions with Fluorinated Fatty Acids

The introduction of fluorine into fatty acids creates powerful tools for biochemical investigation. The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity, combined with a van der Waals radius similar to that of a hydrogen atom, allows it to serve as a subtle yet impactful probe in enzymatic reactions without introducing significant steric bulk. wikipedia.orgnih.gov

Studies on Fatty Acid Desaturation Mechanisms utilizing Fluorine-Substituted Analogs

Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains of fatty acids, a critical process for maintaining the fluidity of cell membranes and producing signaling molecules. wikipedia.orgnih.gov These enzymes are integral membrane proteins that utilize a di-iron center to catalyze the O₂-dependent dehydrogenation of their substrates. wikipedia.orgnih.gov The precise mechanism of hydrogen abstraction and double bond insertion has been a subject of intense study, often employing substrate analogs containing fluorine to probe the reaction pathway. rsc.orgrsc.org

The placement of a fluorine atom on the fatty acid chain can significantly impact the kinetics and outcome of desaturation. Studies on fatty acid desaturases have shown that the dehydrogenation process is initiated by the removal of a hydrogen atom from the carbon closest to the acyl-CoA head group (e.g., at C-9 in the case of a Δ9-desaturase). nih.gov

The substitution of hydrogen with fluorine at or near the site of desaturation can alter the rate of the reaction. The high electronegativity of fluorine can influence the acidity of adjacent C-H bonds, potentially affecting the rate of the initial hydrogen abstraction step. The regioselectivity—the specific position at which the double bond is introduced—is dictated by how the fatty acid chain is accommodated within a deep, hydrophobic pocket in the enzyme's active site. nih.gov While no direct studies on 11-Fluoro-4-methylundecanoic acid are available, research on a bifunctional Δ12/Δ9-desaturase has shown that as few as three mutations can shift its specificity, demonstrating that subtle changes in the active site can have a profound impact on regioselectivity. nih.gov The presence of a methyl branch at the C-4 position of this compound would likely influence its binding orientation within the desaturase active site, potentially altering the preferred position of desaturation compared to its unbranched counterpart.

Fluorine's utility as a mechanistic probe stems from its unique electronic properties. It can be used to stabilize or destabilize potential reaction intermediates, providing evidence for specific chemical pathways. For instance, in studies of a Δ9 desaturase from Saccharomyces cerevisiae, the use of 9- and 10-fluoro stearic acid analogs helped to elucidate the reaction stereochemistry. The enzyme processed these racemic substrates to yield only (E)-fluoroalkenic products, and importantly, no hydroxylated intermediates were detected. rsc.org This finding argues against a mechanism involving a hydroxylated intermediate and supports a direct dehydrogenation process. The terminal fluorine on this compound at the omega (ω) position makes it a probe for ω-oxidation, a process mediated by cytochrome P-450 enzymes, rather than for desaturation at that site. However, its behavior if it were to interact with a desaturase would still be governed by these established principles.

Analysis of Enzyme Specificity and Substrate Binding via Fluorine Substitution

Fluorine substitution is a powerful method for dissecting enzyme specificity. Enzymes often exhibit high selectivity for their natural substrates. By introducing fluorine at various positions, researchers can probe the interactions that govern substrate recognition and binding.

A remarkable example is the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya, which displays a 10,000-fold higher catalytic efficiency for fluoroacetyl-CoA over the ubiquitous acetyl-CoA. nih.gov This extraordinary specificity is not due to tighter binding but to a different catalytic mechanism triggered by the fluorine atom, involving deprotonation at the Cα position. nih.govfrontiersin.org Structural studies revealed that an arginine residue in the active site interacts with the fluorine atom, highlighting the importance of specific electrostatic interactions for substrate recognition. nih.gov

For a fatty acid desaturase, the binding affinity and specificity are determined by how well the acyl chain fits into the active site channel. nih.govnih.gov The presence of the 4-methyl group in this compound would present a specific steric and hydrophobic feature that the enzyme must accommodate. Different desaturase isozymes, which have variations in their active site residues, would likely show different levels of activity towards this branched-chain substrate.

Steric and Electronic Effects of Fluorine on Active Site Accommodation

The substitution of hydrogen with fluorine introduces minimal steric perturbation, as the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å). nih.gov However, the electronic effects are profound. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. frontiersin.org This polarization can influence the molecule's conformation and its non-covalent interactions within the enzyme's active site.

While a single fluorine atom is a poor hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls (C-F···C=O). frontiersin.org These interactions can contribute to the binding affinity and orientation of the fluorinated substrate within the active site. In the context of this compound, the terminal fluorine would likely be positioned deep within the hydrophobic binding pocket of an enzyme. The primary steric challenge for active site accommodation would be the 4-methyl group, which would necessitate a wider binding channel compared to that for a straight-chain fatty acid. The interplay between the steric effect of the methyl branch and the electronic effects of the terminal fluorine would ultimately determine how the molecule is recognized and processed by various lipid-metabolizing enzymes.

Research into the Roles of Branched-Chain Fatty Acids in Cellular Processes

Branched-chain fatty acids (BCFAs) are found in many organisms, from bacteria to mammals, where they are typically minor components of cell membranes and adipose tissue. nih.gov They are synthesized when fatty acid synthase, the enzyme responsible for building fatty acids, promiscuously uses branched-chain starter units derived from the catabolism of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. nih.govnih.gov

The presence of a methyl branch disrupts the uniform packing of fatty acid chains, thereby increasing the fluidity of cell membranes. nih.gov This is particularly important for organisms that need to adapt to changes in temperature. The position of the methyl group is also significant; studies on Langmuir-Blodgett films have shown that iso (penultimate carbon) and anteiso (antepenultimate carbon) branched fatty acids form distinct domain structures compared to straight-chain fatty acids. rsc.org

The 4-methyl branch in this compound places it in a less common category of BCFAs. Research on the biotransformation of a structurally related compound, 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, revealed significant species differences in its metabolism, with some species oxidizing the butanoic side chain while others reduced a ketone group. nih.gov This highlights the unpredictability of metabolic pathways for structurally novel fatty acids. Furthermore, studies in adipocytes have shown that the synthesis of BCFAs is actively limited by enzymes that degrade the branched-chain precursors, suggesting that cells exert control over the levels of these lipids. nih.gov This implies that BCFAs have specific physiological roles that are yet to be fully understood, and compounds like this compound could serve as valuable probes to investigate these functions.

Interactive Data Table: Properties of Studied Fatty Acid Analogs

Compound NameKey Structural FeaturesEnzyme/System StudiedObserved Effect/FindingReference(s)
9-Fluoro Stearic AcidFluorine at C-9S. cerevisiae Δ9 DesaturaseProcessed to (E)-fluoroalkenic product; no hydroxylated intermediate observed. rsc.org
10-Fluoro Stearic AcidFluorine at C-10S. cerevisiae Δ9 DesaturaseProcessed to (E)-fluoroalkenic product; no hydroxylated intermediate observed. rsc.org
Fluoroacetyl-CoAFluorine on acetyl groupS. cattleya FlK Thioesterase10,000-fold higher hydrolysis rate compared to Acetyl-CoA due to altered catalytic mechanism. nih.govnih.govfrontiersin.org
18-Methyl Eicosanoic AcidAnteiso-methyl branchLangmuir MonolayersForms distinct nanoscale domains, affecting monolayer morphology. rsc.org
19-Methyl Eicosanoic AcidIso-methyl branchLangmuir MonolayersForms larger nanoscale domains than the anteiso-branched equivalent. rsc.org

Examination of Membrane Integration and Associated Effects on Bilayer Properties

The incorporation of branched-chain fatty acids into lipid bilayers significantly alters membrane characteristics. The methyl branch acts as a structural disruption to the uniform, tight packing of straight-chain fatty acids. This interference is hypothesized to increase the fluidity of the bilayer, a role analogous to that played by unsaturated fatty acids in the membranes of higher organisms. nih.gov

Atomistic simulations on model bacterial membranes have provided quantitative support for this hypothesis. These studies reveal that increasing the content of straight-chain fatty acids at the expense of BCFAs leads to a thickening and ordering of the bilayer, along with a higher viscosity and bending modulus. nih.gov Conversely, a higher proportion of BCFAs results in a more fluid membrane state. nih.gov A distinct transition between disordered and ordered phases has been observed, highlighting the critical role of BCFA concentration in determining the physical state of the membrane. nih.gov

For this compound, the methyl group at the C4 position would prevent the dense packing of the acyl chains, thereby increasing membrane fluidity. Furthermore, the highly electronegative fluorine atom at the terminal position could introduce a localized dipole moment at the membrane-water interface or within the hydrophobic core, potentially altering lipid-protein interactions and local membrane potential.

Table 1: Effect of Branched-Chain Fatty Acid (BCFA) Content on Model Membrane Properties

PropertyLow BCFA Content (High Straight-Chain)High BCFA Content (Low Straight-Chain)
Bilayer Ordering More OrderedMore Disordered (Fluid) nih.gov
Bilayer Thickness Thicker nih.govThinner
Viscosity Higher nih.govLower
Acyl Chain Packing TighterLooser youtube.com

Investigation of Crosstalk with Branched-Chain Amino Acid Metabolic Pathways

In many bacteria, the metabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is intrinsically linked to the synthesis of BCFAs. frontiersin.org The catabolism of these amino acids provides the necessary primers for the fatty acid synthase complex to produce branched-chain fatty acids. frontiersin.org

The metabolic pathway involves two primary, sequential enzymatic reactions:

Transamination: A branched-chain aminotransferase (BCAT) catalyzes the reversible transfer of the amino group from a BCAA to α-ketoglutarate, producing glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). youtube.comfrontiersin.org This initial step primarily occurs in skeletal muscle in mammals, as the liver has low BCAT activity. youtube.com

Oxidative Decarboxylation: The resulting BCKA undergoes an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.comfrontiersin.org This reaction yields a branched-chain acyl-CoA, such as isovaleryl-CoA from leucine, which can then be used as a starter unit for the synthesis of a long-chain BCFA. frontiersin.org

Given its structure, this compound is a BCFA. While the most common BCFAs have iso (methyl group on the penultimate carbon) or anteiso (methyl group on the antepenultimate carbon) branching derived directly from leucine and isoleucine respectively, the 4-methyl position suggests a different, though likely related, biosynthetic origin. It is plausible that its synthesis utilizes a primer derived from BCAA catabolism. The dysregulation of BCAA metabolism, which is associated with conditions like insulin (B600854) resistance, can impact the profile of circulating BCFAs and their downstream metabolic effects. nih.govresearchgate.net

Table 2: Branched-Chain Amino Acid Precursors and their Acyl-CoA Products

Branched-Chain Amino Acid (BCAA)Corresponding Branched-Chain α-Keto Acid (BCKA)Resulting Branched-Chain Acyl-CoA Primer
Leucineα-Ketoisocaproate frontiersin.orgIsovaleryl-CoA frontiersin.org
Isoleucineα-Keto-β-methylvalerate frontiersin.org2-Methylbutyryl-CoA frontiersin.org
Valineα-Ketoisovalerate frontiersin.orgIsobutyryl-CoA frontiersin.org

Exploration of Signaling Pathway Modulation by Branched-Chain Fatty Acid Analogs

Branched-chain fatty acids and their analogs are not merely structural components; they are also bioactive molecules that can modulate key cellular signaling pathways, particularly those involved in metabolism and inflammation.

One of the most significant roles is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). mdpi.com PPARα is a nuclear receptor that functions as a primary regulator of fatty acid oxidation. mdpi.com Studies have shown that the CoA thioesters of BCFAs, such as phytanoyl-CoA and pristanoyl-CoA, are high-affinity ligands for PPARα. nih.gov The binding of these ligands induces a conformational change in the receptor, leading to the upregulation of target genes involved in fatty acid transport and catabolism, including ACOX1 and CPT1A. nih.govnih.gov Research has demonstrated that specific monomethyl BCFAs, like isopalmitic acid, are potent PPARα activators. mdpi.comnih.gov

Furthermore, saturated fatty acids are known to engage with the innate immune system, particularly through the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.gov Activation of TLR4 by fatty acids can trigger a pro-inflammatory cascade, leading to the activation of NF-κB and the expression of inflammatory cytokines. oup.com While some research suggests this may be an indirect effect mediated by changes in metabolism or membrane composition rather than direct receptor binding, the link between certain fatty acids and TLR4-mediated inflammation is well-documented. garvan.org.au As a modified saturated fatty acid, it is plausible that this compound could modulate TLR4 signaling, with the fluorine atom potentially altering the nature of this interaction.

Table 3: Signaling Pathways Modulated by Branched-Chain Fatty Acid Analogs

Fatty Acid Class / AnalogSignaling PathwayGeneral Outcome of Activation
Branched-Chain Fatty Acyl-CoAs (e.g., Phytanoyl-CoA)PPARα nih.govUpregulation of fatty acid oxidation genes mdpi.com
Monomethyl BCFAs (e.g., Isopalmitic acid)PPARα mdpi.comnih.govIncreased expression of PPARα target genes (e.g., ACOX1, CPT1A) nih.gov
Saturated Fatty Acids (e.g., Palmitate, Lauric Acid)TLR4 nih.govoup.comActivation of pro-inflammatory pathways (e.g., NF-κB) oup.com

Metabolic Fate and Disposition Research of 11 Fluoro 4 Methylundecanoic Acid

In Vivo Metabolic Flux Analysis Utilizing 11-Fluoro-4-methylundecanoic acid

In vivo studies are essential to understand how a compound is processed within the complex, multi-organ environment of a living organism. Metabolic flux analysis (MFA) using isotopically labeled tracers provides quantitative insights into the rates of metabolic pathways.

Isotope tracers are indispensable tools for monitoring the activity of metabolic pathways in vivo. nih.gov By replacing specific atoms in a molecule with their heavier isotopes (e.g., 13C for 12C, 14C for 12C, or using 19F as an NMR-active nucleus and 18F as a positron emitter), scientists can trace the journey of the molecule and its fragments through various metabolic networks. mdpi.comnih.gov

This methodology has been widely applied to other fatty acids. For instance, fluorine-18 (B77423) (18F) labeled fatty acid analogues, such as 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (18F-FTHA), are used as tracers in positron emission tomography (PET) to study myocardial fatty acid metabolism. nih.govrsc.org The uptake and metabolic trapping of such tracers can provide quantitative data on fatty acid utilization and oxidation rates in the heart. nih.govrsc.org Similarly, 13C-labeled substrates are frequently used in MFA studies to quantify fluxes through central carbon metabolism, including the TCA cycle and fatty acid synthesis. nih.govnih.gov

Despite the power of these techniques, a comprehensive search of the scientific literature did not reveal specific studies where isotopically labeled this compound was used as a tracer for in vivo metabolic flux analysis. While the compound is documented in chemical databases, its application in metabolic tracer studies is not present in the available research. uni.lu Therefore, its in vivo metabolic flux remains to be experimentally determined using these established methods.

The final stage of a compound's disposition is its excretion from the body. The pathways of elimination for fluorinated compounds and their metabolites can vary significantly based on their structure and metabolic stability.

Studies on other fluorinated compounds provide a framework for potential excretion routes. For example, research on the inhaled fluorocarbon HFC134a in rats showed that while most of the absorbed dose was exhaled unchanged, a portion was metabolized and excreted. agrilife.org The major metabolite, trifluoroacetic acid, was found in both urine and feces, with urinary excretion being the more significant pathway for metabolites. agrilife.org

Research comparing the elimination of different terminally fluorinated fatty acids showed that the structure dictates the nature of the excreted product. nih.gov The metabolism of 17-[18F]fluoroheptadecanoic acid resulted in the recovery of nearly all radioactivity as free fluoride (B91410), which is primarily cleared by the kidneys, whereas the even-chained 16-[18F]fluorohexadecanoic acid did not lead to significant fluoride release. nih.gov Generally, fluoride that is absorbed systemically is eliminated through renal excretion, with a smaller, non-absorbed portion excreted in the feces. ebi.ac.uk The plasma concentration of fluoride is determined by the balance between absorption, uptake into calcified tissues, and renal clearance. ebi.ac.uk

Research on this compound: Tissue Distribution and Bioaccumulation Remains Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the metabolic fate of this compound, specifically concerning its distribution in bodily tissues and its potential to accumulate over time. Despite the growing interest in the biological activities of fluorinated fatty acids, no specific studies on the tissue distribution mechanisms or bioaccumulation dynamics of this particular compound have been published.

The intricate processes governing how a chemical substance is absorbed, distributed, metabolized, and excreted by an organism are fundamental to assessing its biological impact. For fatty acids and their analogs, this includes understanding how they are transported across cell membranes and whether they are retained in specific organs or tissues.

Generally, the transport of fatty acids into cells can occur through two primary pathways: passive diffusion across the cell's lipid bilayer and protein-facilitated transport. The latter involves a variety of membrane-bound proteins, such as fatty acid translocase (CD36), plasma membrane-bound fatty acid-binding proteins (FABPpm), and a family of fatty acid transport proteins (FATPs). The specific pathway utilized often depends on the fatty acid's concentration and the metabolic state of the cell.

In the context of other fluorinated organic compounds, such as per- and polyfluoroalkyl substances (PFAS), research has indicated a tendency for bioaccumulation, particularly in protein-rich tissues like the liver and blood. The mechanisms for this accumulation are linked to their binding to proteins and, for some, active reabsorption in the kidneys by transporters like organic anion transporters (OATs).

However, it is crucial to emphasize that these are general principles for fatty acids and other fluorinated compounds. The specific chemical structure of this compound, with its fluorine atom at the terminal (omega-1) position and a methyl group at the fourth carbon, will uniquely influence its physicochemical properties and, consequently, its interaction with biological systems. Without direct experimental investigation, any assumptions about its tissue distribution and bioaccumulation based on other compounds would be purely speculative.

The absence of research in this area means that key questions remain unanswered. For instance, it is unknown which tissues, if any, preferentially take up this compound, what specific transporter proteins may be involved in its cellular uptake, and whether it persists in the body over extended periods. Such data would be essential for a complete toxicological and pharmacological profile of the compound.

As of the latest available information, no data tables detailing the concentration of this compound in various tissues or kinetic parameters of its bioaccumulation exist in the public domain. Further research is required to elucidate the metabolic journey of this specific fluorinated fatty acid.

Advanced Analytical Techniques in Fluorinated Fatty Acid Research

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are pivotal in determining the three-dimensional structure of molecules and quantifying their presence in a sample. For fluorinated fatty acids, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds.biophysics.orgwikipedia.orgacs.org

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. uobasrah.edu.iq For fluorinated compounds, the naturally abundant and highly sensitive 19F nucleus provides a distinct advantage. biophysics.orgwikipedia.org

Fluorine-19 NMR (19F NMR) is a highly specific and sensitive method for detecting and analyzing fluorine-containing compounds. biophysics.orgwikipedia.org The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. wikipedia.org A key feature of 19F NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment of the fluorine atom. biophysics.org This sensitivity allows for the differentiation of fluorine atoms in slightly different molecular environments, which is particularly useful in complex biological mixtures. biophysics.org

For a molecule like 11-Fluoro-4-methylundecanoic acid, the 19F NMR spectrum would show a signal corresponding to the fluorine atom at the C-11 position. The chemical shift of this signal would be influenced by the surrounding atoms. For instance, in fluoroalkanes, the chemical shift of a CH₂F group typically appears in the range of -200 to -220 ppm. wikipedia.org The precise chemical shift provides crucial information about the fluorine's immediate surroundings.

Table 1: Illustrative 19F NMR Chemical Shift Data

Functional Group Typical Chemical Shift Range (ppm)
CH₂F -200 to -220 wikipedia.org
CF₃ -50 to -70 wikipedia.org

This table provides typical chemical shift ranges for common fluorine-containing functional groups.

While 19F NMR is excellent for fluorine-specific information, a complete structural elucidation of this compound requires a multi-nuclear NMR approach, primarily utilizing proton (¹H) and carbon-13 (¹³C) NMR. uobasrah.edu.iqpressbooks.pub

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. youtube.com For this compound, the ¹H NMR spectrum would reveal signals for the methyl group protons, the methylene (B1212753) protons along the fatty acid chain, and the methine proton at the chiral center (C-4). The chemical shifts and splitting patterns of these signals would help to piece together the carbon skeleton. orgchemboulder.com For example, the protons on the carbon adjacent to the fluorine atom would show coupling to the 19F nucleus, resulting in a characteristic splitting pattern.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. pressbooks.pub This is extremely useful for confirming the carbon framework. In this compound, one would expect to see distinct signals for the carboxylic acid carbon, the methyl carbon, the chiral carbon (C-4), the fluorinated carbon (C-11), and the other methylene carbons in the chain. The chemical shift of the carbon directly bonded to the fluorine atom would be significantly affected by the electronegativity of the fluorine. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Nucleus Functional Group Predicted Chemical Shift Range (ppm)
¹H -CH₃ 0.9 orgchemboulder.com
¹H -CH₂- 1.2-1.6
¹H -CH(CH₃)- 1.5 orgchemboulder.com
¹H -CH₂F 4.0-4.5 orgchemboulder.com
¹H -COOH 10.0-13.2 orgchemboulder.com
¹³C -CH₃ 15-25
¹³C -CH₂- 20-40 pdx.edu
¹³C -CH(CH₃)- 25-45
¹³C -CH₂F 80-90 modgraph.co.uk
¹³C -COOH 170-185 pressbooks.pub

These are approximate chemical shift ranges and can vary based on the specific molecular environment.

Mass Spectrometry (MS) Applications in Fatty Acid Analysis.spectroscopyonline.comnih.govmdpi.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. mdpi.com It is widely used for the identification and quantification of fatty acids. spectroscopyonline.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of fatty acids. avantiresearch.comimpact-solutions.co.uk However, fatty acids themselves are often not volatile enough for direct GC analysis. Therefore, they are typically derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs). impact-solutions.co.uk

For this compound, the molecule would first be converted to its methyl ester. The resulting ester would then be injected into the gas chromatograph, where it would be separated from other components in the mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the original fatty acid. The presence of fluorine can sometimes pose challenges for GC-MS analysis, as some fluorinated compounds can be reactive or thermally unstable. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is an increasingly popular technique for the analysis of fatty acids and other lipids, including fluorinated compounds. spectroscopyonline.comchromatographyonline.comnih.gov A significant advantage of LC-MS is that it often does not require derivatization, as the separation is performed in the liquid phase. nih.gov This is particularly beneficial for analyzing more polar or thermally labile compounds.

In an LC-MS analysis of this compound, the compound would be separated on a liquid chromatography column and then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used to generate ions without significant fragmentation. This allows for the detection of the molecular ion, providing the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the molecular ion, yielding structural information. uab.edu The fragmentation pattern would be characteristic of the fatty acid's structure, including the positions of the methyl group and the fluorine atom. libretexts.orgmsu.edu

Table 3: Comparison of GC-MS and LC-MS for Fluorinated Fatty Acid Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Usually required to increase volatility avantiresearch.comimpact-solutions.co.uk Often not required nih.gov
Compound Suitability Volatile and thermally stable compounds researchgate.net Wide range of polarities and thermal stabilities spectroscopyonline.com
Ionization Typically hard ionization (e.g., Electron Impact) Typically soft ionization (e.g., Electrospray Ionization) uab.edu
Information Obtained Fragmentation pattern for structural elucidation Molecular weight and fragmentation data from MS/MS uab.edu

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the field of metabolomics, providing the accuracy required to elucidate the structures of metabolites from complex biological matrices. nih.govcapes.gov.br For fluorinated fatty acids like this compound, HRMS is instrumental in identifying metabolic products following their introduction into biological systems. The high mass accuracy of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, allows for the determination of elemental compositions, which is crucial for distinguishing between metabolites with very similar masses. nih.govnih.gov

In the context of studying the metabolism of this compound, researchers would utilize HRMS to track the biotransformation of the parent compound. This involves identifying metabolites that may have undergone processes like beta-oxidation, desaturation, or conjugation. The precise mass measurements provided by HRMS can help confirm the presence of fluorine in the metabolite structure, as the mass of fluorine is unique. When coupled with liquid chromatography (LC-MS), HRMS offers enhanced sensitivity and selectivity, enabling the detection and characterization of a wide array of fatty acids and their derivatives, even at low concentrations. nih.govnih.gov This capability is vital for constructing a detailed map of the metabolic fate of fluorinated fatty acids within an organism. nih.gov


Chromatographic Separation Techniques for Fluorinated Fatty Acids

The separation of fluorinated fatty acids from complex mixtures is a critical step prior to their analysis. The physicochemical properties imparted by the fluorine atom and any branching, as seen in this compound, influence their behavior during chromatographic separation.

Gas Chromatography (GC) Methodologies for Fatty Acid Separation

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used technique for the analysis of fatty acids. researchgate.net For GC analysis, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), to improve their chromatographic behavior. mdpi.comnih.gov The separation in GC is based on the compounds' boiling points and their interactions with the stationary phase of the column. youtube.com

The analysis of branched-chain fatty acids, such as this compound, can be complex due to potential co-elution with other fatty acids, especially on standard non-polar columns. acs.org The use of highly polar capillary columns (e.g., those with cyano-siloxane based stationary phases) is often necessary to achieve adequate separation of structurally similar fatty acids, including positional and geometric isomers. davidcwhite.org Chemical ionization (CI) mass spectrometry, as an alternative to electron ionization (EI), can provide more uniform responses for different fatty acids, simplifying quantification, especially when pure standards are not available. acs.org

Parameter Description Relevance to this compound analysis
Derivatization Conversion of fatty acids to volatile esters (e.g., FAMEs). mdpi.com Essential for ensuring the compound can be analyzed by GC.
Column Typically a highly polar capillary column. davidcwhite.org Crucial for resolving the branched-chain structure from other fatty acids.
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID). youtube.com MS provides structural information for identification, while FID offers robust quantification.
Ionization Electron Ionization (EI) or Chemical Ionization (CI). acs.org CI can offer more uniform response factors for quantification. acs.org

Reverse Phase Liquid Chromatography (RP-HPLC) for Fluorinated Compound Separation

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile technique that separates molecules based on their hydrophobicity. chromatographyonline.com It is particularly well-suited for the analysis of compounds that are not sufficiently volatile for GC, or for researchers who wish to avoid the derivatization step. osti.govmdpi.com In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase.

The presence of fluorine in a molecule can lead to unique retention behaviors on RP-HPLC columns. Fluorinated phases have been developed that can offer alternative selectivity compared to traditional C8 and C18 columns, which can be advantageous for separating complex mixtures of fluorinated and non-fluorinated compounds. chromatographyonline.comchromatographyonline.comresearchgate.net For instance, fluorinated analytes may be retained longer on fluorinated stationary phases, aiding in their separation. chromatographyonline.comsilicycle.com The choice of mobile phase, including organic modifiers and additives, can be optimized to achieve the desired separation of this compound from other components in a sample. nih.gov

Component Typical Choice for Fluorinated Fatty Acid Analysis Purpose
Stationary Phase C8, C18, or specialized fluorinated phases. chromatographyonline.comchromatographyonline.com Provides the non-polar surface for hydrophobic interactions. Fluorinated phases can offer unique selectivity. chromatographyonline.com
Mobile Phase A mixture of water and a polar organic solvent (e.g., acetonitrile, methanol). researchgate.net Elutes the compounds from the column. The gradient can be adjusted for optimal separation.
Detector UV, Mass Spectrometry (MS). mdpi.comnih.gov UV detection is common, but MS provides greater specificity and structural information.

Development of Orthogonal Chromatographic Approaches for Enhanced Resolution

For exceptionally complex samples, a single chromatographic separation may not be sufficient to resolve all components. In such cases, orthogonal chromatographic approaches, which combine two different separation mechanisms, can provide significantly enhanced resolving power. chromatographyonline.com A common and powerful technique is comprehensive two-dimensional gas chromatography (GCxGC).

In GCxGC, the effluent from a primary GC column is sequentially trapped, focused, and then injected onto a second, shorter column with a different stationary phase (e.g., non-polar in the first dimension and polar in the second). sepsolve.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of compounds that would co-elute in a one-dimensional system. sepsolve.comaocs.org This approach is particularly valuable for resolving the complex mixtures of fatty acid isomers often found in biological and environmental samples. nih.govnih.gov The application of GCxGC to the analysis of samples containing this compound could provide unparalleled detail, separating it not only from other fatty acids but also from its own potential isomers.


Novel Fluorine-Specific Detection Strategies

The development of analytical techniques that can specifically detect fluorine offers a significant advantage in the study of fluorinated compounds, as it allows for their detection in complex matrices without interference from non-fluorinated molecules.

Continuum Source Molecular Absorption Spectrometry (CS-MAS) for Fluorine Speciation

Continuum Source Molecular Absorption Spectrometry (CS-MAS) is an emerging technique for the element-specific detection of non-metals, including fluorine. nih.gov The principle involves the introduction of the sample into a high-temperature graphite (B72142) furnace, where all fluorine-containing compounds are pyrolyzed to form hydrogen fluoride (B91410) (HF). nih.gov This HF then reacts with a molecule-forming reagent, such as gallium, to produce a diatomic molecule (e.g., gallium monofluoride, GaF). acs.org The characteristic molecular absorption spectrum of GaF is then measured, providing a signal that is specific to the amount of fluorine in the original sample. researchgate.net

When coupled with a separation technique like HPLC, CS-MAS can be used for fluorine speciation analysis. nih.govacs.org This means that not only can the total fluorine content be determined, but the individual fluorine-containing compounds can be quantified as they elute from the chromatography column. acs.org This powerful combination allows researchers to specifically track this compound and its metabolites in a sample, even in the presence of a vast excess of other non-fluorinated biomolecules. acs.orgnorden.org The limits of detection for this technique are competitive with mass spectrometry, making it a valuable tool for environmental and biological research on novel organofluorine compounds. nih.gov

Technique Principle Application to this compound
CS-MAS Pyrolysis of the sample, formation of GaF, and measurement of its molecular absorption. researchgate.net Provides a highly specific and sensitive signal for fluorine.
HPLC-CS-MAS Coupling of HPLC for separation with CS-MAS for fluorine-specific detection. acs.org Enables the quantification of individual fluorinated compounds, like this compound and its metabolites, in a complex mixture. nih.gov

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Total Fluorine Analysis

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) stands as a powerful tool in analytical chemistry for trace elemental analysis. nih.govbohrium.com However, the direct determination of total fluorine, a critical aspect of understanding fluorinated fatty acids, presents significant challenges for conventional ICP-MS systems. researchgate.netdntb.gov.ua

The primary obstacles stem from fluorine's inherent chemical properties. It possesses the highest first ionization potential of any element (17.42 eV), which is considerably higher than the ionization energy of the argon (Ar) used to generate the plasma in standard ICP-MS instruments (15.76 eV). nih.govnxtbook.com This disparity results in a very low degree of ionization for fluorine atoms within the argon plasma, leading to poor sensitivity and making detection extremely difficult. nih.govnxtbook.com Furthermore, the mass-to-charge ratio (m/z) for fluorine's only stable isotope, ¹⁹F, is subject to severe polyatomic interferences, primarily from water-derived ions like ¹H₃¹⁶O⁺ and ¹H¹⁸O⁺, which obscure the signal. nxtbook.comthermofisher.com

To overcome these limitations, researchers have developed innovative indirect methods, often referred to as "mass-shift" strategies, which have transformed the utility of ICP-MS for fluorine analysis. The most common of these approaches involves introducing a modifying agent, typically barium (Ba), into the plasma along with the sample. rsc.orgrsc.org Inside the high-temperature plasma, fluorine atoms react with barium ions (Ba⁺) to form a stable polyatomic ion, barium fluoride (BaF⁺). rsc.orgacs.org This newly formed ion is then measured by the mass spectrometer.

The use of tandem mass spectrometry (ICP-MS/MS) is crucial to the success of this strategy. rsc.org An ICP-MS/MS system utilizes two quadrupole mass analyzers (Q1 and Q2) separated by a collision/reaction cell (CRC). acs.org This setup allows for a multi-step process to isolate the target signal from interferences:

Conversion: In the plasma, fluorine from the analyte is converted to BaF⁺. acs.org

First Quadrupole (Q1): Q1 is set to only allow ions with the target mass of the BaF⁺ adduct (e.g., m/z 157 for ¹³⁸Ba¹⁹F⁺) to pass through, filtering out many other ions. thermofisher.comacs.org However, this mass can still have isobaric interferences from other elements or polyatomic ions, such as ¹⁵⁷Gd⁺. acs.org

Collision/Reaction Cell (CRC): The isolated ions from Q1 enter the CRC, which is filled with a reaction gas, such as ammonia (B1221849) (NH₃). acs.org The BaF⁺ ion reacts with the gas to form a new, heavier cluster ion (e.g., ¹³⁸Ba¹⁹F(¹⁴NH₃)₃⁺), shifting its mass to a higher, interference-free region of the spectrum (e.g., m/z 208). acs.org Critically, the interfering ions (like ¹⁵⁷Gd⁺) react differently or not at all, allowing them to be separated.

Second Quadrupole (Q2): Q2 is set to the mass of the new cluster ion, ensuring that only the fluorine-containing species reaches the detector. acs.org

This mass-shift approach significantly enhances the signal-to-noise ratio and allows for the reliable quantification of total fluorine. Research has demonstrated the effectiveness of this method for various sample types. For instance, a method for total fluorine determination in food and tea samples using a BaF⁺ mass-shift strategy with ICP-MS/MS achieved a limit of detection (LOD) of 0.022 µg/mL. acs.org Another study focusing on soil samples reported an LOD of less than 10 ng/mL for total fluorine. inventum.de The analysis of soil samples revealed that the total fluorine content was approximately three times higher than the amount accounted for by 23 specific per- and polyfluoroalkyl substances (PFAS) quantified by LC-MS/MS, indicating the presence of unknown organofluorine compounds. inventum.de

Recent developments have also explored other post-ICP chemical ionization methods. One such technique involves the formation of Na₂F⁺ in the plasma afterglow, which has shown to improve sensitivities by over two orders of magnitude and achieve detection limits of around 50 ppb F with a standard single-quadrupole instrument. acs.orgnih.gov

The following table summarizes the performance of various ICP-MS methods for total fluorine analysis reported in recent research.

Analytical MethodAnalyte/Target IonMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
ICP-MS/MS (Mass-Shift)¹³⁸Ba¹⁹F(¹⁴NH₃)₃⁺Food and Tea0.022 µg/mL- acs.org
ICP-MS/MSTotal FluorineSoil< 10 ng/mL- inventum.de
Post-ICP IonizationNa₂F⁺Infant Formula~50 ppb- acs.org
LA-ICP-MS/MS (Mass-Shift)BaF⁺Gelatine-based Standardsupper ng/g to lower µg/g rangeupper ng/g to lower µg/g range rsc.orgrsc.org
Post-ICP Chemical IonizationScFNO₃(H₂O)n⁺Food Contact Paper1.2 ng F/cm²- acs.org

Computational Chemistry and Molecular Modeling Studies of 11 Fluoro 4 Methylundecanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of molecules. These calculations allow for the prediction of various spectroscopic parameters and reactivity descriptors.

Density Functional Theory (DFT) for ¹⁹F NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for structural elucidation, and for fluorinated compounds, ¹⁹F NMR is exceptionally informative. researchgate.net DFT has emerged as a robust ab initio method for predicting NMR chemical shifts by calculating the magnetic shielding tensors of nuclei within a molecule. researchgate.netvtt.fi The high sensitivity of the ¹⁹F nucleus to its local electronic environment makes its chemical shift a powerful probe, but also challenging to predict accurately. aip.org

The prediction process involves optimizing the molecule's geometry and then performing NMR calculations using a specific combination of a functional and a basis set. nih.gov Functionals like B3LYP, PBE0, M06-2X, and BHandHLYP, paired with basis sets such as 6-31+G(d,p) or specialized sets like pcS-1, are commonly employed. vtt.fiaip.orgnih.gov The accuracy of these predictions is validated by comparing the calculated chemical shifts against experimentally measured values, often using a linear regression to correct for systematic errors. aip.org For complex biological systems, a quantum mechanics/molecular mechanics (QM/MM) approach is often necessary, where the fluorinated molecule is treated with high-level quantum mechanics and the surrounding environment (like a protein or solvent) is treated with a more computationally efficient molecular mechanics force field. aip.org

Below is a hypothetical validation table for 11-Fluoro-4-methylundecanoic acid, illustrating how theoretical data would be compared against experimental findings.

Functional/Basis SetSolvent ModelCalculated ¹⁹F Chemical Shift (ppm)Experimental ¹⁹F Chemical Shift (ppm)Deviation (ppm)
B3LYP/6-31+G(d,p)None (Gas Phase)-225.4-218.5-6.9
M06-2X/cc-pVTZNone (Gas Phase)-221.8-3.3
B3LYP/6-31+G(d,p)PCM (Chloroform)-220.1-1.6
M06-2X/cc-pVTZPCM (Chloroform)-219.2-0.7

This table is illustrative and does not represent real experimental data.

Analysis of Conformational Preferences in Fluorinated Branched Fatty Acids

The three-dimensional shape of a fatty acid is critical to its function and its ability to interact with proteins and membranes. The free rotation around sigma (σ) bonds allows molecules like alkanes to adopt numerous conformations, with staggered conformations being more stable than eclipsed ones due to lower torsional strain. nih.gov In this compound, the long carbon chain has multiple rotatable bonds, leading to a complex conformational landscape.

The introduction of substituents like a methyl group and a fluorine atom significantly influences these preferences. The methyl branch at the C4 position introduces steric hindrance, favoring conformations that place the methyl group away from the main chain. The terminal fluorine atom introduces stereoelectronic effects. A key phenomenon is the gauche effect, where the presence of an electronegative atom like fluorine can stabilize a gauche conformation (a 60° dihedral angle) relative to the anti conformation, contrary to what would be expected from sterics alone. acs.org This effect arises from hyperconjugation between the C-H bonding orbital and the C-F anti-bonding orbital (σC-H → σ*C-F). acs.org Therefore, the conformation around the C10-C11 bond will be heavily influenced by this effect, potentially favoring a bent-chain structure near the terminus. A comprehensive conformational analysis would involve systematically rotating all key dihedral angles and calculating the relative energies of the resulting conformers to identify the most stable, low-energy structures.

Theoretical Predictions of C-F Bond Stability and Reactivity in Biological Milieu

The carbon-fluorine bond is the strongest single bond in organic chemistry, characterized by its high bond dissociation energy and significant ionic character. acs.org This inherent strength makes the C-F bond exceptionally stable and generally resistant to chemical and enzymatic cleavage. Theoretical calculations can quantify this stability by computing the bond dissociation energy (BDE) for the C-F bond in this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the details of a single molecule, molecular dynamics (MD) simulations are the method of choice for exploring the dynamic interactions between molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system, allowing for the simulation of large systems like a fatty acid interacting with a protein or a cell membrane. capes.gov.br

Ligand-Protein Binding Simulations with Enzyme Active Sites

To understand how this compound interacts with enzymes, such as fatty acid binding proteins (FABPs) or metabolic enzymes like acyl-CoA synthetases, MD simulations are employed. These simulations can predict the binding pose of the fatty acid within the enzyme's active site and assess the stability of the resulting complex. nih.govnih.gov

The process typically begins with molecular docking to generate an initial binding pose. This complex is then placed in a simulation box filled with water and ions to mimic physiological conditions. The system is then subjected to energy minimization and equilibration before a production MD run, which can span from nanoseconds to microseconds. diva-portal.org Analysis of the simulation trajectory can reveal key information:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov

Hydrogen Bonds and Hydrophobic Contacts: To detail the specific interactions that stabilize the binding.

Binding Free Energy: Calculated using methods like MM/PBSA or MM/GBSA to estimate the affinity of the ligand for the protein.

Typical Parameters for a Ligand-Protein MD Simulation
ParameterDescription/Value
Force FieldCHARMM36m, AMBER, GROMOS
Water ModelTIP3P, SPC/E
System Size~50,000 - 100,000 atoms
Simulation Time100 ns - 1 µs
EnsembleNPT (Constant Number of particles, Pressure, and Temperature)
Analysis MetricsRMSD, RMSF, Hydrogen Bonds, Binding Free Energy

Membrane Interaction and Transbilayer Movement Simulations for Fluorinated Analogs

The interaction of fatty acids with cell membranes is fundamental to their transport and signaling roles. MD simulations can model how this compound partitions into a lipid bilayer, how it affects membrane properties, and how it moves from one leaflet to the other (transbilayer movement or "flip-flop").

Simulations show that fluorination of lipid tails generally leads to a more ordered and tightly packed structure in the core of the membrane. aip.orgnih.gov This increased order and reduced free volume can create a higher energy barrier for the permeation of molecules like water across the membrane. researchgate.netnih.gov When simulating a single fluorinated fatty acid like this compound within a non-fluorinated lipid bilayer (e.g., composed of DMPC or POPC), the simulation can reveal its preferred location and orientation. nih.gov The polar carboxylic acid head group is expected to anchor at the water-lipid interface, while the fluorinated tail resides within the hydrophobic core.

Studying transbilayer movement is computationally demanding because it is often a slow process. nih.gov While passive diffusion of un-ionized fatty acids can be rapid, the process can be a rate-limiting step in cellular uptake. nih.govnih.gov Enhanced sampling techniques like steered MD (SMD) or umbrella sampling are often required to simulate the flip-flop event within accessible timescales. acs.org These methods apply an external force or potential to pull the molecule along a reaction coordinate (e.g., the axis perpendicular to the membrane plane) to calculate the potential of mean force (PMF), which describes the free energy profile of the translocation process. Such simulations would elucidate whether the terminal fluorine and methyl branch on this compound hinder or facilitate its passive transport across the membrane.

Theoretical Studies on Self-Assembly and Aggregation Behavior of Fluorinated Fatty Acids

The introduction of fluorine atoms into fatty acid molecules significantly alters their physicochemical properties, leading to unique self-assembly and aggregation behaviors compared to their non-fluorinated counterparts. Computational chemistry and molecular modeling have become indispensable tools for investigating these phenomena at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. These theoretical approaches allow for the detailed examination of intermolecular interactions, molecular packing, and the thermodynamics of aggregation, which are crucial for understanding the behavior of fluorinated fatty acids like this compound in various environments.

Theoretical studies have demonstrated that the strong electronegativity and hydrophobicity of fluorine atoms are key drivers of the distinct aggregation characteristics of fluorinated fatty acids. Research on various fluorinated fatty acids has consistently shown that they tend to form more stable and ordered structures at interfaces and in bulk solutions. For instance, studies on highly fluorinated C18 fatty acids have revealed that despite structural variations such as unsaturation or geometric isomerization in the hydrocarbon chain, the fluorinated versions consistently form more stable monolayers at the air-water interface with higher spreading pressures than their hydrocarbon analogs. researchgate.net This stability is primarily attributed to the properties of the terminal fluorinated segment. researchgate.net

Molecular dynamics (MD) simulations, including coarse-grained (CG-MD) approaches, have been particularly insightful. nih.gov These simulations can model the dynamic process of micelle formation and other aggregate structures, providing data on critical micelle concentration (CMC), aggregate size, and morphology. nih.gov While direct computational studies on this compound are not extensively documented in publicly available literature, the principles derived from studies of other fluorinated and branched-chain fatty acids provide a strong basis for predicting its behavior. The presence of a single fluorine atom at the ω-1 position and a methyl group in the alkyl chain introduces a unique combination of hydrophobic, lipophobic, and steric effects that are expected to influence its aggregation.

Computational models suggest that fatty acids, in general, can form aggregates such as dimers or multimers connected by hydrogen bonds. proquest.com The introduction of fluorine is known to enhance these interactions and promote more defined aggregate structures. Furthermore, the aggregation behavior is highly dependent on system conditions like pH, temperature, and the ionic strength of the medium, all of which can be systematically studied using molecular dynamics simulations. nih.gov For example, the ratio of deprotonated to neutral fatty acid molecules, which is a function of pH, can be manipulated in simulations to assess its impact on aggregation. nih.gov

The following table summarizes key findings from computational and theoretical studies on analogous fatty acids, which can be extrapolated to understand the behavior of this compound.

Feature StudiedObservation from Theoretical/Computational StudiesPotential Implication for this compound
Effect of Fluorination Fluorinated fatty acids form more stable monolayers at the air-water interface compared to their hydrocarbon counterparts. researchgate.netThe terminal fluorine in this compound is expected to enhance the stability of its monolayers and aggregates.
Aggregation Dynamics Coarse-grained molecular dynamics (CG-MD) can be effectively used to study the aggregation behavior and determine the critical micelle concentration (CMC) of fatty acids. nih.govCG-MD simulations could be employed to predict the CMC and aggregation morphology of this compound under various conditions.
Effect of Branching Branched-chain fatty acids can form distinct domain structures in monolayers, with the size of the domains influenced by the packing properties of the branched chains. rsc.orgThe 4-methyl group in this compound is likely to introduce steric hindrance, affecting its packing and potentially leading to the formation of non-uniform aggregates.
Intermolecular Interactions Fatty acids can form hydrogen-bonded dimers and multimers. proquest.comThis compound is expected to form hydrogen-bonded aggregates, with the fluorinated tail influencing the overall structure.
Influence of pH The aggregation behavior of fatty acids is sensitive to pH, which alters the protonation state of the carboxylic acid headgroup. nih.govThe self-assembly of this compound will be highly dependent on the pH of the environment, impacting its solubility and aggregation state.

Detailed research findings from computational studies on related compounds further illuminate the expected behavior of this compound. For example, computational studies using the COSMO-RS theory on C8-perfluoroalkyl carboxylic acids (PFCAs) have been used to predict physicochemical properties like pKa and partition coefficients. nih.gov These studies highlight that modifications closest to the carboxylic headgroup have the most significant impact on these properties. nih.gov While the fluorine in this compound is at the opposite end of the chain, this principle underscores the importance of the relative positions of functional groups.

Moreover, investigations into the self-assembly of branched-chain fatty acids have shown that they form monolayers with distinct domain structures, in contrast to the smooth, featureless monolayers of straight-chain fatty acids. rsc.org The size of these domains is dependent on the packing properties of the branched chains. rsc.org This suggests that the 4-methyl group in this compound will likely disrupt the ordered packing typically seen with straight-chain fatty acids, leading to more complex aggregate morphologies. The interplay between the weakly hydrophobic methyl branch and the highly hydrophobic and lipophobic terminal fluorine atom presents a unique case for theoretical investigation.

Future Directions and Emerging Research Avenues for 11 Fluoro 4 Methylundecanoic Acid Research

Development of Novel Fluorinated Fatty Acid Probes for Untapped Biological Pathways

The development of novel fluorinated fatty acid probes, inspired by structures like 11-Fluoro-4-methylundecanoic acid, is a burgeoning field of research. These probes are instrumental in exploring biological pathways that have been historically challenging to investigate. Fluorine's unique nuclear magnetic resonance (NMR) properties and its minimal steric footprint make it an ideal label for tracking the metabolism and signaling functions of fatty acids in vivo. rsc.org

Researchers are designing and synthesizing mono- and polyfluorinated phospholipids (B1166683) to serve as reporters in ¹⁹F-NMR studies, allowing for the detailed investigation of biomolecule complexes. rsc.org Another innovative approach involves the creation of fatty acid-based sulfonyl fluoride (B91410) probes. These tools are designed for the covalent labeling, enrichment, and identification of a wide range of fatty acid-associated proteins directly within living cells. nih.gov For instance, quantitative chemical proteomics has demonstrated that such probes can target numerous metabolic serine hydrolases involved in fatty acid metabolism. nih.gov

Furthermore, fluorescent fatty acid analogs, such as those containing a BODIPY moiety, are being used to characterize fatty acid uptake and lipid biosynthesis in pathogens like Plasmodium falciparum, the parasite responsible for malaria. nih.gov These fluorescent probes are efficiently incorporated into the parasite's neutral lipids and phospholipids, providing a platform to screen for inhibitors of lipid metabolism, a potential therapeutic avenue. nih.gov The goal is to develop probes that can illuminate the roles of fatty acids in less understood processes, moving beyond basic metabolism to complex signaling cascades and host-pathogen interactions.

Table 1: Examples of Advanced Fluorinated Probes and Their Applications

Probe TypeExample/TargetApplicationKey Findings
Sulfonyl Fluoride Probe Alkynyl-functionalized long-chain fatty acidProfiling fatty acid-associated proteins in living cells. nih.govCovalently modifies essential serine or tyrosine residues, enabling inhibitor evaluation. nih.gov
Fluorescent Fatty Acid Analog BODIPY-containing fatty acidCharacterizing lipid biosynthesis in Plasmodium falciparum. nih.govAllows for quantitative screening of inhibitors against parasite lipid metabolism. nih.gov
Fluorinated Phospholipids Mono- and polyfluorinated phosphatidylcholinesUsed as ¹⁹F-NMR probes to study biomolecule complexes. rsc.orgPreserves parent lipid properties while offering a spectroscopic handle. rsc.org

Integration of Advanced Omics Technologies with Fluorinated Fatty Acid Research

The integration of advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful approach to comprehensively understand the biological impact of fluorinated fatty acids. thebioscan.com By combining these high-throughput methods, researchers can move beyond the study of single pathways to a systems-level view of cellular responses. mdpi.com

Multi-omics approaches are already being used to investigate how non-esterified fatty acids affect cell metabolism and lipid processing. nih.govmdpi.com For example, integrated analyses of the transcriptome, metabolome, and lipidome have revealed how saturated and monounsaturated fatty acids differentially regulate placental lipid metabolism, with implications for conditions like gestational diabetes. nih.govmdpi.com

In the context of fluorinated fatty acids like this compound, an integrated omics strategy could elucidate their complete metabolic fate, identify all interacting proteins, and reveal downstream effects on gene expression and metabolite profiles. nih.gov Genome-scale metabolic models (GEMs) can be used to integrate transcriptomic data, providing a functional prediction of how gene expression changes alter metabolic fluxes throughout the cellular network. mdpi.com This approach has been successfully used to study the hepatotoxicity of other fluorine-containing compounds by identifying disruptions in mitochondrial fatty acid transport and other metabolic pathways. mdpi.com The future of fluorinated fatty acid research will likely involve these integrated strategies to build comprehensive models of their biological activity. nih.gov

Advancements in Stereocontrolled Synthesis of Complex Fluorinated Branched Molecules

The biological activity of molecules like this compound is intimately linked to their three-dimensional structure, or stereochemistry. Consequently, advancements in the stereocontrolled synthesis of complex molecules containing fluorine are critical. mdpi.comrsc.org The ability to selectively produce a single desired stereoisomer is essential for creating potent and specific biological probes and therapeutic agents.

Organic chemists are developing innovative asymmetric catalytic methods to construct chiral fluorinated compounds. mdpi.com These methods include transition metal catalysis, organocatalysis, and biocatalysis using fluorinases, which are enzymes that naturally form carbon-fluorine bonds. mdpi.comijournals.cn Significant progress has been made in reactions that create multiple stereocenters in a single process, including allylic alkylation, Michael additions, and aldol (B89426) reactions. mdpi.comresearchgate.net These advanced synthetic strategies allow for the precise placement of fluorine atoms and other functional groups within a complex carbon skeleton.

For instance, stereodivergent synthesis now enables the creation of multiple diastereomers of multivicinal fluoroalkanes, which can then be studied for their unique physicochemical and biological properties. nih.gov The challenge of constructing quaternary carbon centers that bear a fluorine atom—a common motif in bioactive molecules—is also being addressed through novel catalytic approaches. rsc.orgresearchgate.net These synthetic advancements are crucial for producing structurally diverse libraries of fluorinated fatty acids, allowing for a systematic exploration of how stereochemistry influences biological function.

Predictive Modeling for Fluorinated Fatty Acid Behavior in Intricate Biological Systems

Predictive modeling offers a powerful tool to forecast the behavior of fluorinated fatty acids within the complex environment of a biological system. Given the vast number of potential interactions and metabolic transformations, computational approaches can help prioritize experimental studies and generate new hypotheses.

One area of development is the use of molecular-based equations of state, such as the Statistical Associating Fluid Theory (SAFT), to predict the thermophysical properties and phase behavior of fluorinated compounds. researchgate.net While there is extensive data for common alkanes, the properties of their fluorinated counterparts are less characterized. Predictive models can fill these knowledge gaps, which is crucial for understanding how these molecules will partition into different cellular compartments, such as membranes. researchgate.net

At a higher level of complexity, systems biology approaches that integrate multi-omics data with genome-scale metabolic models (GEMs) can predict the functional impact of these fatty acids on cellular metabolism. mdpi.com By analyzing changes in gene expression in response to a compound, these models can simulate shifts in metabolic fluxes throughout the entire network, identifying potential bottlenecks or unexpected pathway activations. mdpi.com For example, such models have been used to predict cholesterol accumulation and mitochondrial dysfunction resulting from exposure to certain per- and polyfluoroalkyl substances (PFAS). mdpi.com Applying these predictive frameworks to molecules like this compound will be essential for understanding their system-wide effects and for designing next-generation probes with tailored biological activities.

Q & A

Q. What are the recommended synthetic routes for 11-Fluoro-4-methylundecanoic acid, and how can fluorination efficiency be optimized?

The synthesis of this compound typically involves nucleophilic substitution or direct fluorination of precursor molecules. For example, fluorination of a hydroxyl or halogenated intermediate using agents like potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions is common. Optimization requires controlling reaction temperature (e.g., 40–60°C for DAST reactions) and solvent polarity (e.g., dichloromethane or tetrahydrofuran). Monitoring fluorination efficiency via <sup>19</sup>F NMR or LC-MS ensures reproducibility .

Q. How should researchers characterize the structural and purity profile of this compound?

Characterization involves:

  • <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : To confirm the fluorine substitution position and methyl branching.
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., [M-H]<sup>-</sup> ion at m/z 246.15).
  • HPLC with UV/RI detection : To assess purity (>98%) using reverse-phase C18 columns and methanol/water mobile phases .
  • Melting point analysis : Expected range 30–35°C, based on analogs like 11-mercaptoundecanoic acid (mp 46–50°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation potential).
  • Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
  • Waste disposal : Classify as hazardous waste; avoid aqueous drainage due to bioaccumulation risks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

  • Hydrolysis studies : Expose the compound to pH-varied buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS. Compare with perfluorinated analogs (e.g., PFDA, half-life >5 years in water) .
  • Soil sorption assays : Use batch equilibration methods with organic-rich soils (e.g., 2% TOC) to calculate log Koc values. High Koc (>3.5) indicates strong soil binding and persistence .
  • Microbial degradation : Incubate with activated sludge and quantify metabolite formation (e.g., defluorinated intermediates) via <sup>19</sup>F NMR .

Q. What methodologies resolve contradictions in fluorination efficiency across different synthetic batches?

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, temperature, catalyst loading). For example, a 2<sup>3</sup> factorial design identifies optimal fluorination conditions .
  • Reaction monitoring : Use in-situ IR spectroscopy to track fluorine incorporation in real-time.
  • Statistical analysis : Perform ANOVA on yield data to isolate significant factors (e.g., p < 0.05 for temperature effects) .

Q. How can computational models predict the bioaccumulation potential of this compound?

  • QSAR modeling : Use software like EPI Suite to estimate log P (octanol-water partition coefficient). Predicted log P >4 suggests high bioaccumulation .
  • Molecular dynamics simulations : Analyze binding affinity to fatty acid-binding proteins (FABPs) to assess tissue retention .
  • Toxicity read-across : Compare with structurally similar perfluorinated acids (e.g., PFUdA, CAS 2058-94-8), which show hepatotoxicity in murine models .

Q. What strategies mitigate data variability in fluorinated compound analysis using LC-MS?

  • Internal standardization : Spike samples with isotopically labeled analogs (e.g., <sup>13</sup>C6-PFHxS) to correct for matrix effects .
  • Column selection : Use high-resolution columns (e.g., Chromolith RP-18e) to separate isomers and reduce co-elution interference .
  • Method validation : Follow FDA guidelines for linearity (R<sup>2</sup> >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and precision (RSD <5%) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s thermal stability studies?

  • Controlled thermogravimetric analysis (TGA) : Conduct under inert (N2) and oxidative (O2) atmospheres to differentiate decomposition pathways.
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea). Discrepancies may arise from impurities or moisture content .
  • Replicate studies : Use standardized protocols (e.g., heating rate 10°C/min) across labs to minimize variability .

Q. What experimental frameworks validate the compound’s hypothesized role in lipid metabolism modulation?

  • In vitro assays : Treat hepatocyte cell lines (e.g., HepG2) and measure PPAR-α/γ activation via luciferase reporter assays .
  • Metabolomics : Use LC-HRMS to profile changes in fatty acid β-oxidation intermediates (e.g., acylcarnitines).
  • Dose-response studies : Establish EC50 values and compare with endogenous ligands (e.g., linoleic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.